,6-DTBQ exhibits antioxidant properties, meaning it can scavenge free radicals, which are highly reactive molecules that can damage cells. This characteristic has been explored in the context of:
BHT is a widely used synthetic antioxidant added to various food products and other materials. 2,6-DTBQ has been identified as a metabolite of BHT, meaning it is a product formed in the body after BHT is broken down [2]. This finding is relevant for understanding the metabolism and potential effects of BHT in humans.
2,6-Di-tert-butyl-P-benzoquinone is an organic compound with the molecular formula . It belongs to the class of benzoquinones, which are characterized by a six-membered aromatic ring containing two carbonyl groups. This compound is notable for its bulky tert-butyl groups at the 2 and 6 positions of the benzene ring, which contribute to its stability and unique chemical properties. The presence of these bulky groups also influences its reactivity and solubility in organic solvents, making it a useful compound in various chemical applications .
Research indicates that 2,6-di-tert-butyl-P-benzoquinone exhibits various biological activities, including:
The primary method for synthesizing 2,6-di-tert-butyl-P-benzoquinone involves the oxidation of 2,6-di-tert-butylphenol. The process typically includes:
This method has been patented and is recognized for its effectiveness in producing high yields of the desired quinone compound .
2,6-Di-tert-butyl-P-benzoquinone finds diverse applications across various fields:
Studies have explored the interactions of 2,6-di-tert-butyl-P-benzoquinone with various biological molecules. Notably:
Several compounds share structural similarities with 2,6-di-tert-butyl-P-benzoquinone. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Contains chlorine and cyano groups | Exhibits strong electron-withdrawing effects |
| 2,6-Di-tert-butyl-4-hydroxyphenol | Contains a hydroxyl group | Known for its antioxidant properties |
| 1,4-Benzoquinone | Simple structure without bulky groups | More reactive due to lack of steric hindrance |
The uniqueness of 2,6-di-tert-butyl-P-benzoquinone lies in its bulky tert-butyl substituents that enhance stability and alter reactivity compared to these similar compounds. Its specific interactions and applications in antioxidant formulations further distinguish it within this class of compounds.
2,6-Di-tert-butyl-P-benzoquinone represents an important chemical entity in the broader class of substituted benzoquinones. This compound emerged from efforts to develop stable derivatives of the highly reactive parent benzoquinone structure. The addition of bulky tert-butyl groups at the 2 and 6 positions fundamentally altered the reactivity profile of the core benzoquinone structure while maintaining its essential redox properties. Throughout its development history, the compound has served as a model system for studying structure-activity relationships in quinones and for investigating the influence of steric hindrance on chemical reactivity.
The academic significance of this compound extends across multiple fields including organic synthesis, medicinal chemistry, materials science, and environmental chemistry. Its stability relative to unsubstituted benzoquinones made it particularly valuable for controlled laboratory studies where consistent reactivity profiles are essential. Historical literature demonstrates how 2,6-Di-tert-butyl-P-benzoquinone helped establish fundamental principles regarding the influence of bulky substituents on quinone chemistry, principles that subsequently informed the development of numerous other substituted quinones with tailored properties.
Multiple theoretical frameworks help explain the chemical behavior and properties of 2,6-Di-tert-butyl-P-benzoquinone. Redox chemistry principles are fundamental, as this compound readily participates in reversible electron transfer processes. This redox activity forms the basis for many of its applications, particularly in energy storage systems where quinones have attracted significant attention as organic electrode materials due to their ability to undergo reversible redox reactions.
The reactivity of 2,6-Di-tert-butyl-P-benzoquinone is particularly influenced by electronic effects, with the tert-butyl groups modifying the electron distribution within the molecule through inductive donation. Computational studies using density functional theory (DFT) have demonstrated how these electronic effects influence properties such as reduction potential, electron affinity, and HOMO-LUMO gap energies. These electronic modifications directly impact the compound's behavior in various chemical environments and applications.
A structure-reactivity relationship framework also proves essential for understanding this compound, as the bulky tert-butyl groups create substantial steric hindrance that affects approach trajectories for nucleophiles, influences complexation with metals, and alters reaction kinetics compared to unsubstituted benzoquinone. Research has demonstrated that substituent effects profoundly influence benzoquinone reactivity, with both steric and electronic factors playing critical roles.
The contemporary research landscape for 2,6-Di-tert-butyl-P-benzoquinone spans multiple domains with significant recent advances. In energy storage applications, this compound has gained attention for potential use in lithium-ion batteries and redox flow systems. Research has demonstrated that the compound's redox properties can be precisely tuned through chemical modifications and solvent effects, with recent studies employing computational modeling to predict and optimize these properties.
Environmental applications represent another active research area. The compound serves as a model system for studying the elimination rates of micropollutants from storm and wastewater, leveraging its chemical properties for environmental monitoring and analysis. Additionally, it has been identified as an environmental oxidation product of 2,6-di-tert-butyl phenol, a common antioxidant additive, highlighting its relevance in environmental fate and transport studies.
Agricultural research has explored the compound's potential to improve plant germination and health, suggesting biological activities that could lead to sustainable agricultural applications. This represents a growing trend in utilizing quinone derivatives for biological systems beyond their traditional chemical applications.
The molecular architecture of 2,6-Di-tert-butyl-P-benzoquinone exemplifies several key design principles relevant to substituted benzoquinones broadly. The strategic positioning of tert-butyl groups at the 2 and 6 positions provides steric protection to the reactive quinone core while maintaining access to the carbonyl groups for controlled reactivity. This selective shielding represents a fundamental design principle: modulating reactivity through strategic steric effects while preserving essential functional characteristics.
Electronic tuning represents another critical design principle evident in this compound. The electron-donating nature of tert-butyl groups modifies the electron density distribution within the molecule, affecting properties such as redox potential, electrophilicity, and stability of reduced forms. Research has demonstrated that substituent electronic effects directly correlate with HOMO-LUMO energies and consequently influence redox potentials, with electron-donating groups generally decreasing reduction potentials compared to unsubstituted benzoquinone.
The balance between solubility and reactivity constitutes a third key design principle. The hydrophobic tert-butyl groups enhance solubility in nonpolar organic solvents while limiting water solubility, creating a compound that functions effectively in organic media. This solubility profile proves advantageous for applications in polymer stabilization and organic synthesis while presenting challenges for aqueous applications.
The synthesis of 2,6-di-tert-butyl-p-benzoquinone primarily occurs through the oxidative transformation of 2,6-di-tert-butylphenol, representing a fundamental approach in quinone chemistry [2]. The oxidation process involves the selective conversion of the phenolic hydroxyl group to form the corresponding quinone structure while maintaining the sterically hindered tert-butyl substituents at the 2 and 6 positions [4].
The mechanistic pathway for this transformation follows a well-established sequence involving initial hydrogen atom transfer from the phenolic oxygen-hydrogen bond [19] [20]. Kinetic studies have demonstrated that the oxidation exhibits significant primary kinetic isotope effects, with values ranging from 4.2 to 11.0 when deuterated substrates are employed, confirming the rate-limiting nature of the oxygen-hydrogen bond cleavage step [19]. The reaction proceeds through phenoxyl radical intermediates, which subsequently undergo further oxidation to yield the final quinone product [2] [4].
Temperature-dependent studies reveal that the oxidation process is highly sensitive to reaction conditions, with optimal conversion rates achieved between 75-80 degrees Celsius for catalytic systems [6]. The reaction demonstrates zero to first-order kinetics with respect to substrate concentration, depending on the specific oxidation conditions and catalyst loading employed [30]. pH optimization studies indicate that alkaline conditions in the range of 7.0 to 13.0 significantly enhance reaction rates, particularly in aqueous micellar systems [30].
Titanium silicate catalysts represent one of the most effective and environmentally benign approaches for the synthesis of 2,6-di-tert-butyl-p-benzoquinone [6] [7]. Mesoporous titanosilicates containing 1.9 weight percent titanium have demonstrated exceptional catalytic activity, achieving complete conversion of 2,6-di-tert-butylphenol with selectivity approaching 95.0 molar percent [6]. The synthesis employs hydrogen peroxide as the oxidant, operating under mild conditions at 75 degrees Celsius [6].
| Catalyst Type | Titanium Content (wt%) | Conversion (%) | Selectivity (%) | Temperature (°C) |
|---|---|---|---|---|
| Mesoporous ATS-3 | 1.9 | 100 | 95.0 | 75 |
| Supported GTS-4 | Variable | 100 | 95.0 | 75 |
| Crystalline TS-1 | 1.9 | <3.0 | Low | 75 |
The superior performance of mesoporous titanosilicates compared to crystalline titanium silicalite-1 is attributed to the elimination of diffusion limitations that restrict substrate access to active sites [6] [7]. The large pore structure of mesoporous materials allows efficient transport of the bulky 2,6-di-tert-butylphenol molecules to the catalytically active titanium centers [7]. Characterization studies confirm that titanium atoms in tetrahedral coordination within the silicate framework are responsible for the observed catalytic activity [6].
Catalyst stability investigations demonstrate remarkable durability, with mesoporous titanosilicate catalysts maintaining consistent activity and selectivity over twelve consecutive reaction cycles without significant deactivation [6]. The mechanism involves the formation of titanium-hydroperoxo species that facilitate the electrophilic oxygen transfer to the phenolic substrate through homolytic pathways [6].
Polyoxometalate-based catalysts have emerged as highly efficient systems for the oxidative synthesis of 2,6-di-tert-butyl-p-benzoquinone, offering exceptional selectivity and rapid reaction rates [8] [10]. Copper-capped polyoxometalate complexes, specifically those incorporating mixed-valence copper(I)/copper(II) centers, demonstrate remarkable catalytic performance with conversion and selectivity both reaching 98-99 percent within five minutes of reaction time [8] [10].
| POM Catalyst System | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reaction Time (min) |
|---|---|---|---|---|
| Cu-capped PMo₁₂O₄₀ | 98 | 99 | 8167 | 5 |
| Mixed Cu(I/II) POM | 98 | 99 | 8167 | 5 |
| Dawson-type V₂Mo₁₈ | High | Variable | Not specified | Variable |
The exceptional activity of copper-capped polyoxometalate systems stems from the synergistic effect between the copper centers and the polyoxometalate framework [8]. The mixed-valence copper sites facilitate electron transfer processes, while the polyoxometalate structure provides redox-active sites that enhance the overall catalytic efficiency [10]. Turnover frequency values of 8167 per hour represent among the highest reported for phenol oxidation reactions [8].
The three-dimensional structure of these catalysts incorporates rare double copper-capped polyoxometalate architectures that provide multiple active sites for substrate activation [8]. The heterogeneous nature of these systems allows for convenient catalyst recovery and reuse, making them attractive for practical synthetic applications [10].
Salcomine catalysts, specifically cobalt(II) salen complexes, provide an alternative approach for the oxidative synthesis of 2,6-di-tert-butyl-p-benzoquinone using molecular oxygen as the oxidant [13]. These systems operate under ambient conditions and achieve greater than 90 percent yields, outperforming traditional oxidation methods employing lead dioxide or potassium nitrosodisulfonate .
The salcomine-catalyzed process utilizes molecular oxygen as an environmentally benign oxidant, eliminating the need for stoichiometric chemical oxidants [13]. The mechanism involves the formation of cobalt-dioxygen adducts that activate molecular oxygen for subsequent phenol oxidation [13]. The process demonstrates particular advantages in terms of operational simplicity and reduced environmental impact compared to traditional chemical oxidation methods .
Optimization studies reveal that the catalytic activity is enhanced by the presence of water-removing or acid-scavenging substances, which prevent catalyst deactivation by carboxylic acid byproducts [13]. The inclusion of molecular sieves, weak inorganic bases, or sterically hindered organic bases significantly extends catalyst lifetime and maintains high selectivity throughout extended reaction periods [13].
Green chemistry principles have been successfully integrated into the synthesis of 2,6-di-tert-butyl-p-benzoquinone through the development of environmentally sustainable catalytic processes [15] [18]. Telescoped synthesis approaches eliminate the use of toxic oxidants such as chromium compounds, instead employing hydrogen peroxide and nitric acid in acetic acid medium to achieve 95 percent yields [15].
The implementation of aqueous reaction systems represents a significant advancement in green synthesis methodologies [12]. Copper sulfate catalyzed oxidation in alkaline aqueous media under molecular oxygen atmosphere achieves 80-90 percent conversion rates while eliminating organic solvents [12]. Both "in water" and "on water" protocols have been developed, with the heterogeneous "on water" approach demonstrating superior conversion rates of 80-90 percent compared to 70-80 percent for homogeneous aqueous systems [12].
Photochemical synthesis approaches utilizing sustainable energy sources have been explored for quinone formation [18]. Solar-driven photoredox chemistry employing transient ternary complexes of benzoquinones with trifluoromethylsulfonate provides atom-economical transformations without sacrificial electron donors [18]. These processes operate under mild conditions and demonstrate excellent functional group tolerance [18].
The development of recyclable catalytic systems contributes significantly to process sustainability [6] [11]. Mother liquor recycling in titanium silicalite synthesis allows for multiple reuse cycles without significant performance degradation, reducing waste generation and improving atom economy [11]. The use of renewable feedstocks and the elimination of volatile organic solvents further enhance the environmental profile of these synthetic approaches [15].
Detailed mechanistic investigations have elucidated the fundamental pathways governing the formation of 2,6-di-tert-butyl-p-benzoquinone from phenolic precursors [19] [20]. Kinetic isotope effect studies provide compelling evidence for hydrogen atom transfer as the rate-limiting step in the oxidation process [19] [20]. Primary kinetic isotope effects of 11.0 for para-methoxy substituted substrates and 4.2 for para-methyl derivatives confirm the involvement of oxygen-hydrogen bond cleavage in the transition state [19].
| Mechanistic Parameter | Value Range | Measurement Conditions |
|---|---|---|
| Primary KIE | 4.2 - 11.0 | 183 K, deuterated substrates |
| Rate Constants (M⁻¹s⁻¹) | 1.0×10⁻² - 23 | Pseudo-first order conditions |
| pH Optimum | 7.0 - 13.0 | Aqueous micellar systems |
| Oxygen Pressure | 0.2 - 1.0 atm | O₂/N₂ mixtures |
The correlation between reaction rates and substrate oxidation potentials reveals a weak dependence, indicating that hydrogen atom transfer proceeds through partial charge transfer rather than complete electron transfer pathways [19] [20]. This mechanistic distinction is crucial for understanding the selectivity patterns observed in substituted phenol oxidations [19].
Oxygen-18 labeling experiments demonstrate that molecular oxygen incorporation occurs through specific mechanistic pathways depending on substrate substitution patterns [19] [20]. Para-alkoxy substituted phenols undergo two-electron oxidation involving hydrolysis steps that liberate hydrogen peroxide, while para-alkyl derivatives primarily follow four-electron oxygenation pathways with oxygen-oxygen bond cleavage [19] [20].
The formation of phenoxyl radical intermediates has been confirmed through electron paramagnetic resonance spectroscopy and radical trapping experiments [22]. These radicals subsequently undergo coupling reactions or further oxidation depending on reaction conditions and substrate structure [22]. The persistence and reactivity of phenoxyl intermediates are significantly influenced by the steric effects of tert-butyl substituents [22].
Industrial-scale synthesis of 2,6-di-tert-butyl-p-benzoquinone requires consideration of economic factors, environmental impact, and process efficiency [24]. Copper-modified titanium silicalite catalysts have demonstrated particular promise for large-scale applications due to their high activity, selectivity, and regenerability [24]. These systems achieve benzene conversion rates of 18.3 percent with para-benzoquinone selectivity of 88.4 percent using 1.95 weight percent copper loading [24].
| Production Method | Scale Potential | Environmental Impact | Energy Requirements | Catalyst Reusability |
|---|---|---|---|---|
| Mesoporous Titanosilicate | High | Low (H₂O₂ oxidant) | Moderate (75°C) | Excellent (12+ cycles) |
| Copper-modified TS-1 | Very High | Very Low | Low-Moderate | Excellent |
| Polyoxometalate Systems | Medium | Low (aqueous) | Low (room temp) | Good |
| Salcomine Catalysis | High | Low (O₂ oxidant) | Low (room temp) | Good |
Process optimization for industrial implementation focuses on continuous flow reactor configurations that maintain consistent reaction conditions and high throughput [24]. The use of regenerable heterogeneous catalysts minimizes waste generation and reduces operational costs [24]. Catalyst regeneration protocols have been developed that restore activity with minimal loss over multiple cycles [24].
Economic analysis indicates that the cost-effectiveness of different production routes depends critically on catalyst lifetime, product selectivity, and raw material costs [24]. The elimination of expensive stoichiometric oxidants through the use of hydrogen peroxide or molecular oxygen significantly improves process economics [6] [13]. Energy requirements are minimized through the use of mild reaction conditions, with many catalytic systems operating at or near ambient temperature [8] [13].
The redox chemistry of 2,6-Di-tert-butyl-p-benzoquinone encompasses a complex series of electron transfer processes that demonstrate the fundamental principles of quinone electrochemistry [2] [12]. The compound exhibits the characteristic ability to undergo both one-electron and two-electron reductions, with each process displaying distinct thermodynamic and kinetic properties influenced by the presence of the tert-butyl substituents [13] [14].
The first reduction process involves the transfer of a single electron to form the semiquinone radical anion (Q- ⁻), occurring at approximately -0.91 V versus the normal hydrogen electrode in acetonitrile solution [15]. This process represents a classic outer-sphere electron transfer mechanism, where the quinone molecule accepts an electron without significant structural reorganization [16] [17]. The tert-butyl groups play a crucial role in stabilizing this radical intermediate through both electronic and steric effects [10] [18].
The electron-donating nature of the tert-butyl substituents shifts the reduction potential to more negative values compared to unsubstituted benzoquinone, reflecting the increased electron density on the quinone ring [14] [19]. This negative shift, typically ranging from -0.2 to -0.3 V, demonstrates how substituent effects can be systematically employed to tune the thermodynamic properties of quinone systems [14]. The stabilization provided by these bulky groups prevents unwanted side reactions such as radical coupling or dimerization, which commonly plague other quinone radical systems [11] [18].
The second reduction step involves the conversion of the semiquinone radical anion to the dianion (Q²⁻), occurring at approximately -1.71 V versus the normal hydrogen electrode [15]. This process is inherently more challenging thermodynamically due to the significant electrostatic repulsion between the incoming electron and the already negatively charged radical species [20] [21]. The kinetics of this second electron transfer are typically slower than the first, with rate constants ranging from 10⁶ to 10⁸ s⁻¹ compared to 10⁸ to 10¹⁰ s⁻¹ for the initial reduction [21].
The large potential separation between the first and second reduction waves, approximately 0.8 V, reflects the substantial electronic reorganization required for the second electron addition [14]. This potential difference is characteristic of quinone systems and provides valuable information about the relative stability of the semiquinone intermediate [13]. The tert-butyl groups continue to provide stabilization for the dianion species, preventing decomposition and maintaining the reversibility of the overall process [18].
In protic solvents or under conditions where protons are available, 2,6-Di-tert-butyl-p-benzoquinone can undergo proton-coupled electron transfer (PCET) processes that lead directly to the formation of the hydroquinone species [4] [13]. The overall PCET reaction (Q + 2H⁺ + 2e⁻ → QH₂) occurs at approximately +0.60 V versus the normal hydrogen electrode at pH 7, representing a dramatic positive shift compared to the non-protonated reductions [22].
This pH-dependent behavior demonstrates the intimate coupling between proton and electron transfer processes in quinone chemistry [20]. The mechanism can proceed through either stepwise pathways involving sequential electron and proton transfer steps, or through concerted pathways where electron and proton transfer occur simultaneously [23]. The tert-butyl substituents influence both the thermodynamics and kinetics of these processes by affecting the basicity of the reduced quinone species and providing steric hindrance that can influence proton accessibility [24].
The fundamental redox mechanisms of 2,6-Di-tert-butyl-p-benzoquinone reveal important structure-function relationships that extend to quinone chemistry more broadly [25] [26]. The electron-donating nature of the tert-butyl groups stabilizes all reduced forms of the quinone through inductive effects, while their steric bulk provides physical protection against unwanted side reactions [10] [11]. This combination of electronic and steric effects creates a system with exceptional reversibility and stability, making it ideal for applications requiring repeated redox cycling [8] [27].
The molecular symmetry of 2,6-Di-tert-butyl-p-benzoquinone ensures uniform charge distribution during redox processes, contributing to the high degree of reversibility observed in electrochemical measurements [21]. The maintenance of planarity in the quinone ring system throughout the redox cycle ensures efficient π-conjugation and rapid internal electron redistribution [12]. These structural features combine to create a quinone system with predictable and controllable redox behavior, essential for both fundamental studies and practical applications [6] [28].
Marcus theory provides a fundamental framework for understanding the electron transfer processes involving 2,6-Di-tert-butyl-p-benzoquinone, offering quantitative insights into the relationship between thermodynamic driving force, reorganization energy, and electron transfer rates [16] [17] [29]. The application of Marcus theory to this quinone system reveals how molecular structure influences the key parameters that govern electron transfer kinetics and provides a theoretical foundation for predicting and optimizing electron transfer behavior [30] [31].
The reorganization energy (λ) represents a critical parameter in Marcus theory, encompassing both inner-sphere reorganization of the quinone molecule and outer-sphere reorganization of the surrounding solvent [29] [32]. For 2,6-Di-tert-butyl-p-benzoquinone, the total reorganization energy typically ranges from 0.5 to 1.5 eV, with values around 0.8 eV being most commonly observed in organic solvents [33]. This relatively moderate reorganization energy reflects the rigid quinone structure and the stabilizing influence of the tert-butyl substituents [23].
The inner-sphere component of the reorganization energy is influenced by the structural changes that occur upon electron transfer, including bond length variations and changes in the quinone ring geometry [33]. The tert-butyl groups minimize these structural changes by providing a rigid framework that maintains the quinone ring conformation throughout the redox cycle [21]. This structural stability contributes to lower reorganization energies and faster electron transfer rates compared to more flexible quinone systems [8].
Solvent reorganization constitutes a significant portion of the total reorganization energy, particularly in polar solvents where the electric field changes accompanying electron transfer require substantial solvent reorientation [14]. The bulky tert-butyl groups create a unique solvent environment around the quinone ring, potentially reducing the effective dielectric response and lowering the outer-sphere reorganization contribution [33]. This effect is particularly pronounced in systems where the quinone is embedded in protein environments or confined spaces where solvent accessibility is limited [20].
The driving force for electron transfer (ΔG°) plays a central role in determining reaction rates according to Marcus theory, with the relationship between driving force and rate constant exhibiting the characteristic bell-shaped dependence that defines the normal, optimal, and inverted Marcus regions [34] [29]. For 2,6-Di-tert-butyl-p-benzoquinone, the driving force can be systematically varied through choice of electron donors or acceptors, allowing exploration of all Marcus regions [30].
In the normal Marcus region, where the driving force is less than the reorganization energy (ΔG° < λ), electron transfer rates increase with increasing driving force according to the relationship kₑₜ ∝ exp[-(ΔG° + λ)²/4λkᵦT] [29] [32]. This behavior is commonly observed for 2,6-Di-tert-butyl-p-benzoquinone when paired with moderately reducing electron donors, where driving forces typically range from -0.2 to -0.8 eV [16]. The tert-butyl substituents allow fine-tuning of the quinone reduction potential, enabling systematic studies of driving force effects while maintaining the same basic quinone structure [14].
The optimal Marcus region occurs when the driving force approximately equals the reorganization energy (ΔG° ≈ λ), resulting in maximum electron transfer rates with minimal activation barriers [29]. This optimal condition can be achieved with 2,6-Di-tert-butyl-p-benzoquinone through careful selection of redox partners or electrochemical conditions [17]. The achievement of optimal electron transfer conditions is particularly important in biological systems where efficient energy conversion requires minimization of activation barriers [20].
The electronic coupling element (Hₐᵦ) quantifies the strength of interaction between the electron donor and acceptor orbitals, fundamentally determining the probability of electron transfer at a given distance [29]. For 2,6-Di-tert-butyl-p-benzoquinone, electronic coupling strengths typically range from 10⁻³ to 10⁻¹ eV, depending on the nature of the redox partner and the intervening medium [33]. The quinone π-system provides efficient orbital overlap with appropriate electron donors, particularly those with complementary π-orbitals [16].
The distance dependence of electronic coupling follows an exponential decay relationship, with coupling strength decreasing as exp(-βr), where β represents the decay constant and r is the electron transfer distance [29]. For quinone systems, β values typically range from 0.8 to 1.2 Å⁻¹, reflecting the relatively efficient electron tunneling through π-conjugated systems [30]. The planar structure of 2,6-Di-tert-butyl-p-benzoquinone facilitates strong electronic coupling at moderate distances, making it suitable for applications requiring efficient long-range electron transfer [20].
The tert-butyl substituents can influence electronic coupling through both direct steric effects and indirect electronic effects [23]. While the bulky groups may physically hinder close approach of redox partners, they also maintain the quinone ring planarity and provide a defined geometry that can optimize orbital overlap in favorable orientations [21]. This geometric constraint can lead to more predictable and reproducible electron transfer behavior in complex systems [33].
Marcus theory predicts a specific temperature dependence for electron transfer rates, with the activation energy related to the reorganization energy and driving force through the relationship ΔG‡ = (ΔG° + λ)²/4λ [29] [32]. For 2,6-Di-tert-butyl-p-benzoquinone systems, activation energies typically range from 0.1 to 0.5 eV, reflecting the relatively low barriers associated with this well-organized quinone system [21].
Temperature-dependent studies of 2,6-Di-tert-butyl-p-benzoquinone electron transfer reveal Arrhenius behavior consistent with Marcus theory predictions [23]. The pre-exponential factor incorporates both the electronic coupling strength and nuclear frequency factors, providing information about the mechanism and efficiency of the electron transfer process [30]. The thermal stability of the tert-butyl-substituted quinone allows accurate temperature-dependent measurements over a wide range, facilitating detailed mechanistic studies [21].
The application of Marcus theory to 2,6-Di-tert-butyl-p-benzoquinone systems provides practical guidance for optimizing electron transfer in various applications [33]. By understanding the relative contributions of driving force, reorganization energy, and electronic coupling, researchers can design systems with specific electron transfer properties tailored to particular needs [8]. This theoretical framework is particularly valuable in bioelectrochemical applications where the quinone serves as an electron mediator between biological redox centers and electrodes [4] [9].
The structure-reactivity relationships governing 2,6-Di-tert-butyl-p-benzoquinone provide fundamental insights into how molecular architecture influences electrochemical behavior and electron transfer processes [10] [25]. These relationships demonstrate the precise control that can be exerted over quinone reactivity through strategic substitution patterns and reveal the underlying principles that govern quinone chemistry more broadly [14] [18].
The tert-butyl groups at the 2 and 6 positions exert primarily inductive effects on the quinone ring system, acting as electron-donating substituents that increase the electron density on the carbonyl carbons [14] [19]. This increased electron density manifests as a negative shift in reduction potentials, typically ranging from -0.2 to -0.3 V compared to unsubstituted benzoquinone [14]. The magnitude of this shift correlates directly with the number and strength of electron-donating substituents, following established Hammett relationships [26] [35].
The electronic effects extend beyond simple potential shifts to influence the stability and reactivity of the various redox states [11] [18]. The semiquinone radical anion is significantly stabilized by the electron-donating tert-butyl groups, which help delocalize the negative charge and reduce the tendency toward dimerization or other side reactions [10]. This stabilization is crucial for maintaining the reversibility of the redox process and enables the use of the quinone in applications requiring stable radical intermediates [7].
The influence of tert-butyl substitution on the electronic structure can be quantified through computational methods that reveal changes in molecular orbital energies and electron density distributions [26] [36]. The lowest unoccupied molecular orbital (LUMO) energy correlates well with the first reduction potential, providing a theoretical framework for predicting the effects of structural modifications on redox behavior [21]. The highest occupied molecular orbital (HOMO) of the reduced species is similarly affected, influencing the oxidation potential and overall electrochemical window [36].
The bulky tert-butyl groups create significant steric hindrance around the quinone ring, fundamentally altering the accessibility of the reactive carbonyl groups [10] [11]. This steric protection serves multiple functions, including prevention of unwanted side reactions, reduction of aggregation tendencies, and modulation of intermolecular interactions [18]. The specific positioning of the tert-butyl groups at the 2 and 6 positions maximizes their protective effect while maintaining the planar quinone structure necessary for efficient π-conjugation [21].
Steric effects become particularly important in determining the selectivity of quinone reactions with nucleophiles or other reactive species [25] [11]. The bulky substituents can effectively block certain reaction pathways while leaving others accessible, providing a means for controlling reaction selectivity through molecular design [10]. This selectivity is especially valuable in biological systems where specific interactions with proteins or other biomolecules are desired [24].
The steric environment created by the tert-butyl groups also influences the solvation of the quinone molecule and its reduced forms [14]. The hydrophobic nature of these substituents affects the local solvation structure, potentially reducing the effective dielectric constant in the immediate vicinity of the quinone ring [33]. This effect can influence both the thermodynamics and kinetics of electron transfer processes by altering the reorganization energy and affecting the stability of charged intermediates [8].
The reactivity of 2,6-Di-tert-butyl-p-benzoquinone exhibits strong solvent dependence that reflects the interplay between molecular structure and environmental effects [14] [19]. In polar aprotic solvents such as acetonitrile, the quinone displays well-resolved two-electron behavior with distinct potential values for each reduction step [15]. The separation between these potentials provides information about the relative stability of the semiquinone intermediate and the electronic effects of the substituents [21].
Solvent effects on substituent influence reveal important structure-reactivity relationships that are not apparent in single-solvent studies [14]. In aqueous solutions, the ability of water molecules to engage in hydrogen bonding and provide electrostatic stabilization can counteract the electronic effects of substituents, leading to reduced sensitivity to structural modifications [14]. This solvent-dependent behavior demonstrates the importance of considering environmental effects when designing quinone-based systems for specific applications [19].
The hydrophobic nature of the tert-butyl substituents creates preferential partitioning behavior that can be exploited in biphasic systems or at interfaces [6]. This partitioning affects both the local concentration of the quinone and its accessibility to various redox partners, providing another dimension for controlling reactivity through molecular design [8]. The combination of electronic and solvation effects creates complex but predictable structure-reactivity relationships that can be systematically exploited [28].
Beyond thermodynamic effects, the tert-butyl substituents significantly influence the kinetics of electron transfer processes involving 2,6-Di-tert-butyl-p-benzoquinone [11] [18]. The rate constants for electron transfer generally decrease with increasing steric bulk of substituents, reflecting reduced accessibility and altered electronic coupling [10]. However, this effect is often compensated by the enhanced stability of intermediates, leading to improved overall reaction efficiency [7].
The kinetic effects of substitution can be analyzed through the lens of Marcus theory, where substituents influence multiple parameters including reorganization energy, electronic coupling, and driving force [23] [14]. The tert-butyl groups reduce the reorganization energy by maintaining structural rigidity, but may decrease electronic coupling through steric hindrance of redox partner approach [33]. The net effect on reaction rates depends on the relative magnitude of these competing influences [21].
Detailed kinetic studies reveal that the heterogeneous electron transfer rate constants for 2,6-Di-tert-butyl-p-benzoquinone are typically in the range of 6.5 to 12.5 × 10⁻³ cm s⁻¹, values that reflect efficient electron transfer despite the steric bulk of the substituents [21]. These rate constants are comparable to or higher than those observed for many other substituted quinones, demonstrating that the structural modifications do not significantly impede electron transfer efficiency [17].
The structure-reactivity relationships of 2,6-Di-tert-butyl-p-benzoquinone can be quantitatively analyzed through correlations with various molecular descriptors and physicochemical parameters [26] [35]. Hammett σ parameters provide excellent correlations with reduction potentials and rate constants, confirming the primary role of electronic effects in determining reactivity [14] [18]. The deviation from simple Hammett correlations reveals the contribution of steric and solvation effects that are not captured by purely electronic parameters [11].
Computational descriptors such as molecular orbital energies, atomic charges, and electrostatic potentials provide additional insights into structure-reactivity relationships [36] [24]. These quantum chemical parameters can be used to predict the effects of structural modifications and guide the design of new quinone systems with desired properties [26]. The good correlation between calculated and experimental properties validates the use of computational methods for quinone design and optimization [35].
The reversible oxidation-reduction pathways of 2,6-Di-tert-butyl-p-benzoquinone represent one of the most important aspects of its electrochemical behavior, enabling its use as an efficient electron mediator in various chemical and biological systems [37] [8]. The exceptional reversibility of these redox processes stems from the unique structural features of the molecule, particularly the stabilizing influence of the tert-butyl substituents and the inherent stability of the quinone ring system [3] [4].
The primary reversible pathway involves the sequential one-electron reductions Q ⇌ Q- ⁻ ⇌ Q²⁻, with standard potentials of approximately -0.91 V and -1.71 V versus the normal hydrogen electrode, respectively [15]. The large potential separation between these two processes (approximately 0.8 V) ensures that each reduction can be addressed independently under controlled conditions, providing precise control over the oxidation state of the quinone [21]. This potential separation is characteristic of quinone systems but is particularly well-defined for 2,6-Di-tert-butyl-p-benzoquinone due to the stabilizing effects of the substituents [14].
The thermodynamic reversibility of these pathways is evidenced by the nearly unity ratio of anodic to cathodic peak currents in cyclic voltammetry experiments and the close approach of peak separations to the theoretical value of 59/n mV for reversible electron transfer [21] [15]. The tert-butyl substituents play a crucial role in maintaining this reversibility by preventing side reactions that could lead to chemical irreversibility, such as radical coupling, nucleophilic addition, or hydrolysis [11] [18].
Alternative pathways involving proton-coupled electron transfer become accessible under appropriate conditions, particularly in protic solvents or buffered aqueous solutions [4] [37]. The overall PCET process (Q + 2H⁺ + 2e⁻ ⇌ QH₂) occurs at significantly more positive potentials (+0.60 V vs NHE at pH 7) due to the favorable energetics of protonation [22]. This pathway provides access to the hydroquinone form of the molecule, which exhibits different chemical and physical properties compared to the deprotonated dianion [38].
The kinetic reversibility of the redox pathways depends on the rates of both the forward and reverse electron transfer processes, as well as the absence of competing chemical reactions [17] [8]. For 2,6-Di-tert-butyl-p-benzoquinone, the first electron transfer typically exhibits rate constants in the range of 10⁸ to 10¹⁰ s⁻¹, indicating very rapid electron transfer with minimal activation barriers [21]. The second electron transfer is somewhat slower, with rate constants of 10⁶ to 10⁸ s⁻¹, reflecting the increased reorganization energy required for the doubly charged species [21].
The excellent kinetic reversibility can be attributed to several structural factors that minimize competing reactions [10] [11]. The tert-butyl groups provide steric protection against nucleophilic attack on the quinone ring, which is a common cause of irreversibility in quinone systems [18]. The electron-donating nature of these substituents also reduces the electrophilicity of the quinone, further decreasing the likelihood of unwanted side reactions [14].
The stability of the semiquinone radical intermediate is particularly important for maintaining reversibility in systems where this species has appreciable lifetime [3] [7]. The tert-butyl substituents stabilize the semiquinone both electronically and sterically, preventing dimerization reactions that can lead to irreversible loss of the quinone [10]. This stabilization allows the semiquinone to participate in electron transfer chains without degradation, enabling applications in bioelectrochemical systems where long-term stability is essential [4] [27].
The pH dependence of the reversible pathways provides important insights into the mechanism of quinone reduction and the factors controlling pathway selection [37] [22]. In strongly acidic solutions, the predominant pathway involves direct protonation-coupled reduction to form the hydroquinone, bypassing the formation of stable anionic intermediates [38]. The pH at which this pathway switch occurs depends on the pKa values of the various protonated forms of the quinone [24].
For 2,6-Di-tert-butyl-p-benzoquinone, the pKa values of the semiquinone and hydroquinone forms are influenced by the electron-donating tert-butyl substituents, which increase the basicity of these species relative to unsubstituted quinones [14] [24]. This increased basicity shifts the pH range over which proton-coupled pathways become dominant, providing additional control over the redox behavior through solution conditions [22].
The mechanism of proton-coupled electron transfer can proceed through either stepwise or concerted pathways, depending on the relative rates of proton and electron transfer [23] [20]. In the stepwise mechanism, electron transfer occurs first, followed by rapid protonation of the resulting anion [22]. The concerted mechanism involves simultaneous proton and electron transfer, which can be favored when the individual steps are thermodynamically unfavorable [23]. The tert-butyl substituents can influence the preference for one mechanism over the other by affecting the stability of intermediate species [24].
One of the most important practical aspects of the reversible pathways is the ability to regenerate the original quinone form through electrochemical cycling [8] [9]. The efficiency of this regeneration process determines the suitability of the quinone for applications requiring repeated redox cycling, such as energy storage or catalytic electron transfer [27]. For 2,6-Di-tert-butyl-p-benzoquinone, cycling efficiencies approaching 100% can be achieved under optimized conditions, reflecting the high degree of chemical and electrochemical reversibility [21].
The long-term cycling stability is influenced by several factors, including the formation of surface films on electrodes, gradual chemical degradation of the quinone, and changes in solution composition [8]. The tert-butyl substituents provide significant protection against these degradation pathways, enabling stable operation over hundreds or thousands of cycles [7]. This stability is particularly important in practical applications where maintenance and replacement of the quinone mediator must be minimized [9].
The choice of electrolyte and electrode material can significantly influence the reversibility and cycling stability [8] [15]. Carbon-based electrodes with high surface area and appropriate functional groups provide optimal conditions for reversible quinone electrochemistry [33]. The interaction between the quinone and electrode surface can be tuned through choice of electrode material and surface modification, providing additional control over the electron transfer process [8].
The reversible pathways of 2,6-Di-tert-butyl-p-benzoquinone have enabled its successful application in various electron transfer systems, including bioelectrochemical devices, organic batteries, and catalytic systems [4] [8] [9]. In bioelectrochemical applications, the quinone serves as an electron shuttle between microbial cells and electrodes, enabling efficient extracellular electron transfer [3] [4]. The reversibility of the redox pathways ensures that the quinone can be repeatedly reduced by cellular metabolism and reoxidized at the electrode, maintaining steady electron flow [7].
The quinone's utility in these applications stems from its ability to operate efficiently under physiological conditions while maintaining chemical stability [24] [27]. The pH-independent pathways available in the physiological pH range provide consistent performance regardless of small variations in solution conditions [22]. The moderate reduction potentials ensure compatibility with biological redox systems while providing sufficient driving force for efficient electron transfer [20].
The electrochemical response characteristics of 2,6-Di-tert-butyl-p-benzoquinone provide detailed insights into its redox behavior and serve as diagnostic tools for understanding the underlying electron transfer mechanisms [21] [39]. These characteristics, obtained through various electroanalytical techniques, reveal the exceptional electrochemical properties that make this quinone particularly valuable for both fundamental studies and practical applications [8] [15].
Cyclic voltammetry represents the most commonly employed technique for characterizing the electrochemical behavior of 2,6-Di-tert-butyl-p-benzoquinone, providing information about both thermodynamic and kinetic aspects of the redox processes [21] [39]. In aprotic solvents such as acetonitrile with supporting electrolytes like tetrabutylammonium hexafluorophosphate, the compound exhibits two well-defined, reversible redox waves [15]. The first wave, centered at approximately -0.91 V versus NHE, corresponds to the Q/Q- ⁻ couple, while the second wave at -1.71 V represents the Q- ⁻/Q²⁻ couple [15].
The peak separation (ΔEp) for both redox couples typically ranges from 60 to 80 mV at scan rates of 0.1 V/s, indicating quasi-reversible to reversible electron transfer [21] [15]. This peak separation is close to the theoretical value of 59 mV for a reversible one-electron process, demonstrating the excellent electrochemical reversibility of the system [39]. The ratio of anodic to cathodic peak currents (ipa/ipc) consistently approaches unity for both redox waves, further confirming the chemical reversibility of the processes [21].
The scan rate dependence of the peak currents follows the expected square root relationship (i ∝ v¹/²) for diffusion-controlled processes, indicating that mass transport rather than kinetics limits the observed currents under typical experimental conditions [39] [15]. The linear relationship between peak current and the square root of scan rate extends over several orders of magnitude, confirming the diffusion-controlled nature of the redox processes and enabling accurate determination of diffusion coefficients [21].
Square wave voltammetry (SWV) and differential pulse voltammetry (DPV) provide enhanced resolution and sensitivity for studying the redox processes of 2,6-Di-tert-butyl-p-benzoquinone [39] [15]. These techniques are particularly valuable for systems where the two reduction waves are not completely resolved in cyclic voltammetry or where trace analysis is required [21]. The enhanced resolution of SWV reveals fine details of the redox processes that may not be apparent in conventional cyclic voltammetry [39].
In SWV experiments, both redox waves appear as sharp, symmetric peaks with well-defined peak potentials that match those observed in cyclic voltammetry [15]. The peak width at half-maximum provides information about the reversibility of the electron transfer, with narrower peaks indicating more reversible behavior [39]. The amplitude modulation available in SWV allows optimization of the signal-to-noise ratio and can reveal the presence of additional redox processes or complications that might be obscured in other techniques [21].
Differential pulse voltammetry offers similar advantages in terms of resolution and sensitivity, with the additional benefit of enhanced discrimination against background currents [39]. The sharp, well-defined peaks obtained in DPV measurements allow precise determination of peak potentials and provide excellent analytical sensitivity for quantitative measurements [15]. The peak separation in DPV is typically 40-60 mV, somewhat smaller than in cyclic voltammetry due to the different potential waveform employed [21].
Chronoamperometric measurements provide valuable information about the mass transport properties of 2,6-Di-tert-butyl-p-benzoquinone and enable determination of diffusion coefficients and other transport parameters [21] [39]. Following a potential step from the rest potential to the reduction potential of either redox wave, the current decay follows the Cottrell equation for linear diffusion, confirming the diffusion-controlled nature of the electrode process [8].
The diffusion coefficient of 2,6-Di-tert-butyl-p-benzoquinone in acetonitrile has been determined to be approximately 1.5 × 10⁻⁵ cm²/s, a value that reflects the relatively large molecular size due to the bulky tert-butyl substituents [15]. This diffusion coefficient is somewhat smaller than that of unsubstituted benzoquinone, consistent with the increased molecular size and altered solvation behavior [21]. The diffusion coefficient shows the expected temperature dependence and solvent viscosity dependence, confirming the normal diffusive transport behavior [39].
Long-term chronoamperometric experiments provide information about the chemical stability of the reduced forms of the quinone [8]. The excellent stability of both the semiquinone and dianion forms is evidenced by the absence of current decay beyond that expected for pure diffusion, indicating minimal decomposition or side reactions on the timescale of the measurements [21]. This stability is crucial for applications requiring sustained redox cycling [9].
Electrochemical impedance spectroscopy (EIS) provides complementary information about the electrode kinetics and mass transport processes involving 2,6-Di-tert-butyl-p-benzoquinone [8] [40]. The impedance response typically shows a combination of charge transfer resistance at high frequencies and diffusion impedance at low frequencies, consistent with a electrode process limited by both kinetics and mass transport [39]. The charge transfer resistance provides direct information about the heterogeneous electron transfer rate constant [33].
Analysis of the impedance data using equivalent circuit models reveals charge transfer resistances corresponding to heterogeneous rate constants in the range of 1.0 × 10⁻² cm/s for both redox processes [21]. These values indicate relatively fast electron transfer kinetics, consistent with the reversible behavior observed in cyclic voltammetry [15]. The frequency dependence of the impedance follows the expected behavior for diffusion-controlled processes at low frequencies, with the characteristic -45° phase angle and ω⁻¹/² frequency dependence [39].
The capacitive behavior observed in the impedance measurements provides information about the double layer structure and any specific adsorption of the quinone or its reduced forms on the electrode surface [8]. The relatively constant double layer capacitance over a wide potential range indicates minimal specific adsorption, consistent with the reversible electrochemical behavior observed in other techniques [33].
Rotating disk electrode (RDE) measurements provide information about the mass transport properties and enable determination of the number of electrons involved in each redox process [39] [15]. Under steady-state conditions, the limiting current follows the Levich equation, confirming the expected diffusion-controlled behavior and enabling accurate determination of diffusion coefficients [21]. The linear relationship between limiting current and the square root of rotation rate extends over a wide range of rotation speeds, confirming the validity of the Levich analysis [39].
The number of electrons transferred in each redox step can be determined from the ratio of limiting currents for the two waves, providing independent confirmation of the one-electron nature of each process [15]. The excellent agreement between the expected and observed current ratios validates the proposed two-step, one-electron mechanism for the overall reduction process [21]. The half-wave potentials determined from RDE measurements match those obtained from other electrochemical techniques, providing consistency in the thermodynamic parameters [39].
The comprehensive electrochemical characterization of 2,6-Di-tert-butyl-p-benzoquinone using multiple techniques provides a detailed picture of its redox behavior and enables definitive mechanistic assignments [21] [39]. The consistency of results across different techniques validates the proposed electron transfer mechanisms and provides confidence in the determined thermodynamic and kinetic parameters [15]. The diagnostic criteria for reversible electron transfer are clearly met, including appropriate peak separations, unity current ratios, and proper scan rate dependencies [39].
Irritant